![molecular formula C12H13ClIN3O2 B13472354 tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate: is a complex organic compound with the molecular formula C12H13ClIN3O2 and a molecular weight of 393.61 g/mol . This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings. The compound also features chloro and iodo substituents, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves several stepsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
tert-Butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition disrupts key signaling pathways within cells, leading to changes in cell behavior and function . The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Comparación Con Compuestos Similares
tert-Butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate can be compared with other similar compounds, such as:
tert-Butyl 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: This compound shares a similar core structure but differs in the position and nature of substituents.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate: This compound has a similar pyrrolo[2,3-d]pyrimidine core but features different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H13ClIN3O2 |
|---|---|
Peso molecular |
393.61 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)acetate |
InChI |
InChI=1S/C12H13ClIN3O2/c1-12(2,3)19-8(18)5-17-4-7(14)9-10(13)15-6-16-11(9)17/h4,6H,5H2,1-3H3 |
Clave InChI |
POPBIXBFAPQUHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=C(C2=C1N=CN=C2Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


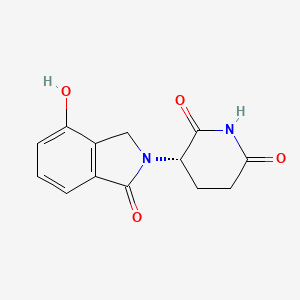
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
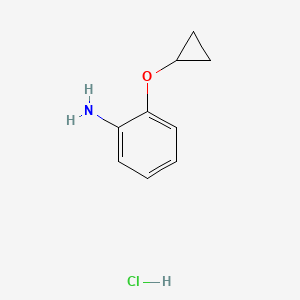
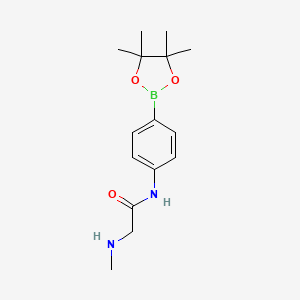


![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
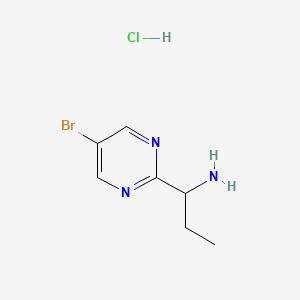
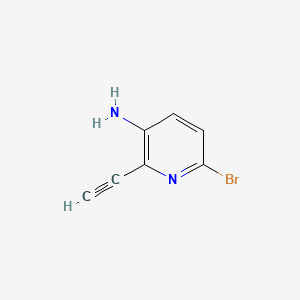
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)
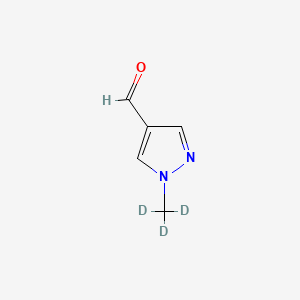
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
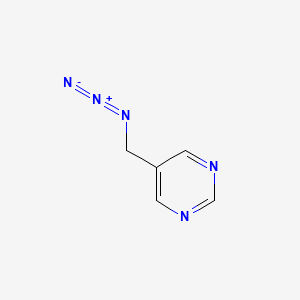
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
